Cas no 832-69-9 (1-Methylphenanthrene)

1-Methylphenanthrene structure
1-Methylphenanthrene structure
Nome del prodotto:1-Methylphenanthrene
Numero CAS:832-69-9
MF:C15H12
MW:192.255784034729
CID:724359
PubChem ID:13257

1-Methylphenanthrene Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenanthrene, 1-methyl-
    • 1-Methylphenanthrene
    • 1-Methylphenanthrene Solution
    • 1-methyl-phenanthren
    • 1-methylphenathrene
    • PHENANTHRENE,1-METHYL
    • NSC 146583
    • 1-Methylphenanthrene (ACI)
    • 44IY90KLCE
    • DTXSID6025648
    • CHEMBL3561957
    • 1-Methyl phenanthrene
    • CCRIS 5481
    • C19457
    • BRN 1861851
    • 832-69-9
    • Tox21_303752
    • 1-METHYLPHENANTHRENE [IARC]
    • Phenanthrene, 1methyl
    • HS-3184
    • Q27116596
    • NSC146583
    • 1-METHYLPHENANTHRENE (IARC)
    • NCGC00356988-01
    • METHYL PHENANTHRENE, 1-
    • NSC-146583
    • DTXCID105648
    • UNII-44IY90KLCE
    • 1-Methylphenanthrene 10 microg/mL in Cyclohexane
    • 1-methyl-phenanthrene
    • 1-Methylphenanthrene 10 microg/mL in Acetonitrile
    • CHEBI:35860
    • CAS-832-69-9
    • AB-131/40897136
    • DB-056704
    • EINECS 212-622-1
    • AKOS006275679
    • NS00007467
    • Inchi: 1S/C15H12/c1-11-5-4-8-15-13(11)10-9-12-6-2-3-7-14(12)15/h2-10H,1H3
    • Chiave InChI: DOWJXOHBNXRUOD-UHFFFAOYSA-N
    • Sorrisi: C1C=C2C=CC3C(C)=CC=CC=3C2=CC=1

Proprietà calcolate

  • Massa esatta: 192.09400
  • Massa monoisotopica: 192.093900383g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 0
  • Complessità: 220
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 0Ų
  • XLogP3: niente
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Cristalli foliari
  • Densità: 1.105±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 195 ºC
  • Punto di ebollizione: 353.25°C (rough estimate)
  • Punto di infiammabilità: 157.5±12.8 °C
  • Indice di rifrazione: 1.6031 (estimate)
  • Solubilità: Insuluble (2.7E-4 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 4.30140
  • Pressione di vapore: 0.0±0.4 mmHg at 25°C

1-Methylphenanthrene Informazioni sulla sicurezza

1-Methylphenanthrene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M325415-500mg
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$ 1777.00 2023-09-07
A2B Chem LLC
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$431.00 2023-12-30
TRC
M325415-50mg
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$ 230.00 2023-09-07
A2B Chem LLC
AH49577-10mg
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10mg
$170.00 2024-04-19
1PlusChem
1P00G2ZT-10mg
1-METHYLPHENANTHRENE
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$157.00 2024-04-21

1-Methylphenanthrene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
Riferimento
Systematic investigations on fused π-system compounds of seven benzene rings prepared by photocyclization of diphenanthrylethenes
Fujino, Shota; et al, Photochemical & Photobiological Sciences, 2017, 16(6), 925-934

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  rt → 0 °C; 48 h, 5 °C
1.2 Reagents: Water
Riferimento
Synthesis of alkylphenanthrenes from naphthylalkylidenemalonodinitriles. A route to 1-methyl-, 2-methyl-, and 1,2-dimethylphenanthrene
Krasodomski, Wojciech; et al, Tetrahedron, 2003, 59(30), 5677-5683

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
Riferimento
Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements
Yamaji, Minoru; et al, Photochemical & Photobiological Sciences, 2017, 16(4), 555-563

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
Riferimento
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Cyclization-rearrangement of alkylstyrenes. 2. Applications to the synthesis of some naphthalene and phenanthrene derivatives
Condon, Francis E.; et al, Journal of Organic Chemistry, 1980, 45(10), 2009-10

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Mesitylene
Riferimento
Synthesis of 2-(1-hydroxy-2-phenylethyl)cyclohexanone and derivatives thereof. A new synthesis of 1,8-dimethylphenanthrene
Wysocka, W.; et al, Synthesis, 1977, (4), 261-3

Metodo di produzione 7

Condizioni di reazione
Riferimento
Aromatic hydrocarbons. XVII. Synthesis of phenanthrenes
Skvarchenko, V. R.; et al, Zhurnal Obshchei Khimii, 1961, 31, 383-7

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  Tris(2-furyl)phosphine Solvents: Dimethyl sulfoxide ;  rt; 12 h, 130 °C
Riferimento
One-Pot Three-Component Synthesis of Phenanthrenes via Palladium-Catalyzed Catellani and Retro-Diels-Alder Reactions
Hao, Tianxin; et al, Journal of Organic Chemistry, 2023, 88(15), 10426-10433

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  18 h, 130 °C
Riferimento
Regioselective Synthesis of Polycyclic and Heptagon-embedded Aromatic Compounds through a Versatile π-Extension of Aryl Halides
Fu, Wai Chung ; et al, Angewandte Chemie, 2017, 56(25), 7166-7170

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Cyclohexane ;  6 min, rt
Riferimento
Efficient synthetic photocyclization for phenacenes using a continuous flow reactor
Okamoto, Hideki; et al, Chemistry Letters, 2014, 43(7), 994-996

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  10 h, 105 °C
Riferimento
A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction
Zhong, Yue; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 291-298

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  24 h, 140 °C
Riferimento
Base/Solvent Controlled Divergent Synthesis of Norbornane-Fused Dihydrophenanthrenes and Triphenylenes via Palladium Catalyst
Dehghan, Maryam ; et al, Organic Letters, 2023, 25(41), 7486-7490

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Palladium
Riferimento
Phenanthrene derivatives. IX. 1-Alkyl-1-hydroxy-tetrahydrophenanthrenes and related compounds
Bachmann, W. E.; et al, Journal of the American Chemical Society, 1938, 60, 624-7

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Cyclohexane
Riferimento
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Formic acid ,  Triethylamine ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  30 min, 60 - 70 °C; 70 °C → rt
1.2 Solvents: Water ;  rt
Riferimento
Regiospecific synthesis of alkylphenanthrenes using a combined directed ortho and remote metalation-Suzuki-Miyaura cross coupling strategy
Cai, Xiongwei; et al, Canadian Journal of Chemistry, 2004, 82(2), 195-205

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  2 h, 130 - 140 °C; cooled
1.2 Catalysts: Hydrochloric acid Solvents: Water ;  5 - 10 min, rt
Riferimento
Palladium-catalyzed intramolecular C-H activation: a synthetic approach towards polycyclic aromatic hydrocarbons
Paul, Sunanda; et al, Synlett, 2010, (10), 1463-1468

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Pivalic acid ,  Silver carbonate Catalysts: Diisopropyl sulfide ,  Palladium diacetate ;  8 h, 120 °C; 120 °C → rt
1.2 Reagents: Iodobenzene diacetate Solvents: 1,4-Dioxane ;  8 h, rt
Riferimento
Straightforward synthesis of phenanthrenes from styrenes and arenes
Li, Hu; et al, Chemical Communications (Cambridge, 2012, 48(56), 7028-7030

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Chloroform ,  Water ;  rt; 1 h, 65 °C
2.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
Riferimento
Systematic investigations on fused π-system compounds of seven benzene rings prepared by photocyclization of diphenanthrylethenes
Fujino, Shota; et al, Photochemical & Photobiological Sciences, 2017, 16(6), 925-934

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Chloroform ,  Water ;  rt; 1 h, 65 °C
2.1 Reagents: Iodine ,  Oxygen Solvents: Cyclohexane
Riferimento
Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements
Yamaji, Minoru; et al, Photochemical & Photobiological Sciences, 2017, 16(4), 555-563

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Tetrabutylammonium chloride Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  rt; 1.5 - 2 h, 85 - 90 °C
Riferimento
Synthesis of phenanthrene and alkyl phenanthrenes by palladium(0)-catalyzed pericyclic reactions
Jana, Rathin; et al, Synthesis, 2010, (12), 2092-2100

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  12 h, 50 °C
Riferimento
Construction of Phenanthrenes and Chrysenes from β-Bromovinylarenes via Aryne Diels-Alder Reaction/Aromatization
Singh, Vikram; et al, Journal of Organic Chemistry, 2019, 84(21), 14161-14167

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide ,  Oxygen Catalysts: Pivalic acid ,  Palladium diacetate ,  Tris(2-furyl)phosphine Solvents: Dimethylacetamide ;  15 min, rt; 12 h, 120 °C
Riferimento
Palladium-Catalyzed Sequential Vinyl C-H Activation/Dual Decarboxylation: Regioselective Synthesis of Phenanthrenes and Cyclohepta[1,2,3-de]naphthalenes
Jiang, Guomin; et al, Organic Letters, 2021, 23(24), 9398-9402

1-Methylphenanthrene Raw materials

1-Methylphenanthrene Preparation Products

1-Methylphenanthrene Letteratura correlata

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